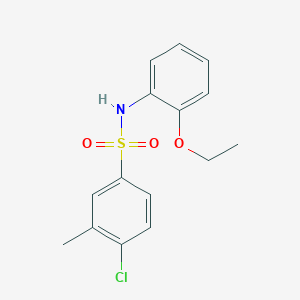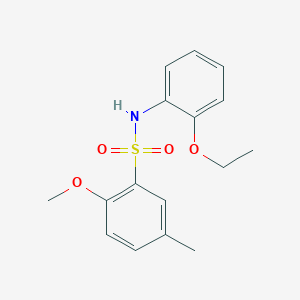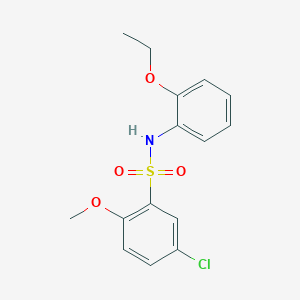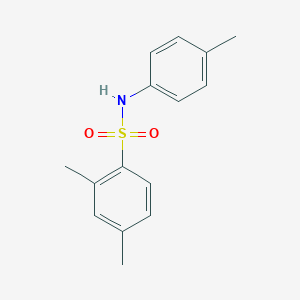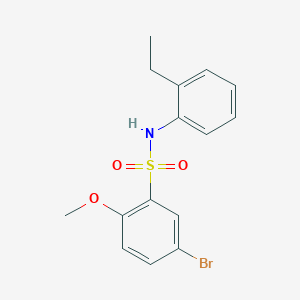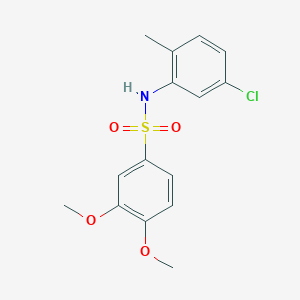
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDNB, is a sulfonamide compound that has been widely used in scientific research. It is a highly reactive electrophilic substrate that is commonly used in enzyme assays to measure glutathione S-transferase activity. CDNB has also been used in studies investigating the mechanism of action of various drugs and toxins.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs. The reaction between N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and glutathione results in the formation of a stable adduct that can be easily measured spectrophotometrically. The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is based on the ability of GSTs to catalyze the conjugation of electrophilic substrates with glutathione. This reaction is an important step in the detoxification of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of GSTs in various cell types, including hepatocytes and lung epithelial cells. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to induce oxidative stress and DNA damage in various cell types. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays has a number of advantages. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively inexpensive and readily available. However, there are some limitations to the use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is not a specific substrate for GSTs, and can also be conjugated with other thiol-containing compounds. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are a number of future directions for research involving N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of research is the development of more specific substrates for GSTs. Another area of research is the development of new assays for measuring GST activity that do not rely on N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. In addition, there is a need for more studies investigating the effects of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide on cellular processes, such as oxidative stress and DNA damage. Finally, there is a need for more studies investigating the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and related compounds.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 5-chloro-2-methylphenylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been widely used in scientific research as a substrate for glutathione S-transferase (GST) activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been used in studies investigating the mechanism of action of various drugs and toxins. For example, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been used to study the effects of acetaminophen on GST activity, as well as the effects of environmental toxins on GST activity.
Propriétés
Formule moléculaire |
C15H16ClNO4S |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-5-11(16)8-13(10)17-22(18,19)12-6-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3 |
Clé InChI |
LKPDLSHQAROCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



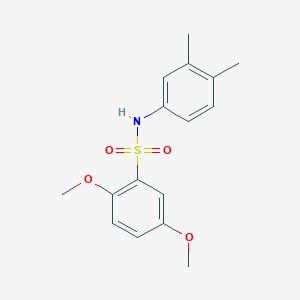
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
